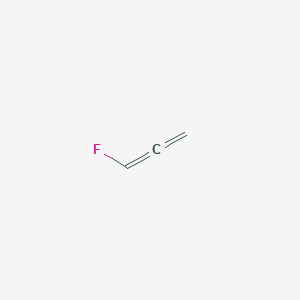

1,2-Propadiene, 1-fluoro-

Description

Significance of Allene (B1206475) Frameworks in Organic Chemistry

Allenes are molecules containing two cumulative double bonds, resulting in a linear arrangement of the central three carbon atoms. This structural motif imparts unique reactivity and stereochemical properties. The central sp-hybridized carbon atom and the two terminal sp2-hybridized carbons create a rigid, linear core with perpendicular π-systems. This arrangement makes allenes valuable building blocks in organic synthesis, participating in a variety of transformations including cycloadditions, nucleophilic additions, and transition metal-catalyzed reactions. acs.org Their axial chirality, when appropriately substituted, further extends their utility in asymmetric synthesis.

Unique Perturbations Introduced by Fluorine Substitution in Allene Systems

The introduction of a fluorine atom onto an allene framework dramatically alters its electronic properties and, consequently, its reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect can significantly influence the electron density distribution within the allene's π-systems. In the case of 1,2-propadiene, 1-fluoro-, the fluorine atom is attached to one of the terminal sp2 carbons. This substitution can lead to a polarization of the double bonds, making the carbon atoms more susceptible to nucleophilic attack. rsc.org Furthermore, fluorine substitution can impact the stability of intermediates and transition states in chemical reactions.

Overview of Research Trajectories in Fluoroallene Chemistry

Research in fluoroallene chemistry has followed several key trajectories. A primary focus has been the development of synthetic methodologies to access these compounds, as their preparation can be challenging. researchgate.net Another significant area of investigation is the exploration of their reactivity, particularly in cycloaddition reactions where the fluorine substituent can control regioselectivity and stereoselectivity. cas.cnacs.org Moreover, the unique spectroscopic signatures of fluoroallenes, particularly their 19F NMR spectra, provide a powerful tool for their characterization and for probing their electronic structure. wikipedia.org Computational studies have also played a crucial role in understanding the structure, bonding, and reaction mechanisms of these fascinating molecules. nih.govrsc.org

Synthesis of 1,2-Propadiene, 1-fluoro-

The synthesis of 1,2-propadiene, 1-fluoro- (also known as 1-fluoroallene) and other fluoroallenes often involves elimination reactions from appropriately substituted precursors. While specific, detailed contemporary methods for the exclusive synthesis of 1-fluoroallene are not extensively documented in the provided search results, general strategies for preparing fluoroallenes can be inferred.

Improved syntheses of 1-fluoropropadiene have been reported, allowing for the preparation of this highly reactive fluorinated allene in gram quantities with high yield and purity. researchgate.net One general approach to synthesizing fluoroallenes involves the elimination of a fluoride (B91410) ion or other leaving groups from substrates like 1-(trifluoromethyl)alkenes or 1,1-difluoroalkenes. researchgate.net

For instance, the synthesis of 1,1-difluoroallenes has been achieved through the difluorovinylidenation of aldehydes and ketones. This involves the reaction of carbonyl compounds with a (1-bromo-2,2-difluorovinyl)lithium species, followed by acetylation and subsequent elimination of lithium acetate. acs.org While this method produces difluorinated allenes, modifications of such strategies could potentially be adapted for the synthesis of monofluorinated allenes like 1,2-propadiene, 1-fluoro-.

Spectroscopic and Physical Properties

The characterization of 1,2-propadiene, 1-fluoro- relies on a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Data

NMR Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of 1,2-propadiene, 1-fluoro- has been a subject of both experimental and theoretical studies. The chemical shifts of the three carbon atoms are significantly influenced by the fluorine substituent. A study comparing experimental and theoretical ¹³C chemical shifts of fluoroallenes reported values for monofluoroallene. lookchem.com The spectra were obtained on a Varian XL-100-15 NMR spectrometer in the Fourier transform mode at 25.2 MHz, with the sample dissolved in dibromodifluoromethane. lookchem.com

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct probe of the fluorine environment. Due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus, this technique is invaluable for the characterization of fluorinated compounds. wikipedia.orghuji.ac.il The chemical shift and coupling constants in the ¹⁹F NMR spectrum of 1,2-propadiene, 1-fluoro- are characteristic of a fluorine atom attached to a double bond.

¹H NMR: The ¹H NMR spectrum reveals the number and environment of the hydrogen atoms in the molecule. The protons on the unsubstituted double bond and the proton on the fluorine-bearing carbon will exhibit distinct chemical shifts and coupling patterns due to spin-spin coupling with each other and with the fluorine atom. researchgate.net

Infrared (IR) Spectroscopy

The infrared spectrum of 1,2-propadiene, 1-fluoro- is characterized by a distinctive absorption band for the asymmetric stretching of the cumulative double bonds (C=C=C) in the region of 1900-2000 cm⁻¹. Other bands corresponding to C-H and C-F stretching and bending vibrations are also present. lookchem.com

Mass Spectrometry

Mass spectrometry of 1,2-propadiene, 1-fluoro- shows a parent peak corresponding to its molecular weight. lookchem.com The fragmentation pattern can provide further structural information.

Molecular Structure and Physical Properties

Microwave spectroscopy has been employed to determine the rotational constants and dipole moment of 1-fluoroallene. aip.org These studies provide precise information about the molecule's geometry, including bond lengths and angles. Theoretical calculations have also been used to investigate the molecular structure, predicting a deviation from linearity for the C=C=C bond angle in some fluoroallenes. ethz.ch

Key Physical and Structural Properties of 1,2-Propadiene, 1-fluoro-

| Property | Value/Information | Source(s) |

| Molecular Formula | C₃H₃F | nih.gov |

| Molecular Weight | 58.05 g/mol | nih.gov |

| CAS Number | 51584-22-6 | nih.gov |

| IUPAC Name | 1-fluoropropa-1,2-diene | nih.gov |

| Synonyms | 1-fluoroallene, fluoroallene | nih.gov |

| Dipole Moment (μ) | μa = 1.44 D, μb = 1.34 D, μt = 1.97 D | aip.org |

| Rotational Constants | B = 4300.11 ± 0.05 MHz, C = 4039.34 ± 0.05 MHz | aip.org |

| Mass Spectrum | Parent peak at m/z 58 | lookchem.com |

Reactivity of 1,2-Propadiene, 1-fluoro-

The fluorine substituent significantly influences the reactivity of the allene system, particularly in cycloaddition and nucleophilic addition reactions.

Cycloaddition Reactions

Fluoroallenes, including 1,2-propadiene, 1-fluoro-, are known to participate readily in both [2+2] and [4+2] cycloaddition reactions. chempedia.info In these reactions, fluoroallenes act as reactive dienophiles. researchgate.net The regioselectivity of these cycloadditions is often controlled by the electronic effects of the fluorine atom. Typically, cycloaddition occurs at the non-fluorine-substituted double bond. researchgate.net This is attributed to the lowering of the LUMO energy at the unsubstituted double bond, which makes it more reactive towards dienes in Diels-Alder reactions. acs.org

Nucleophilic Addition Reactions

The presence of the electronegative fluorine atom makes the allene framework susceptible to nucleophilic attack. Studies on 1,1-difluoroallenes have shown that nucleophilic addition can occur at either the α- or γ-carbon relative to the fluorine substituents, depending on the nucleophile and reaction conditions. researchgate.netresearchgate.net For instance, organocopper reagents have been shown to add to the γ-position of 1,1-difluoroallenes. tsukuba.ac.jp While specific studies on the nucleophilic addition to 1,2-propadiene, 1-fluoro- are less detailed in the provided results, it is expected to exhibit similar reactivity patterns, with the regioselectivity of the addition being a key aspect of its chemical behavior.

Computational Studies

Computational chemistry has been an indispensable tool for understanding the electronic structure, molecular properties, and reactivity of fluoroallenes.

Molecular Orbital and Electronic Structure Analysis

Ab initio and density functional theory (DFT) calculations have been used to investigate the molecular orbitals (HOMO and LUMO) and electronic properties of fluoroallenes. rsc.org These studies help to explain the reactivity patterns observed experimentally. For example, calculations on 1,1-difluoroallene have shown that the LUMO has a higher coefficient on the central carbon, which is crucial for understanding its reactivity in certain nucleophilic additions. tsukuba.ac.jp Similar computational approaches have been applied to understand the mechanism and regioselectivity of cycloaddition reactions involving fluoroallenes. researchgate.net

Theoretical Spectroscopic Analysis

Theoretical calculations have been successfully employed to predict and interpret the spectroscopic data of fluoroallenes. For instance, ab initio calculations of ¹³C NMR chemical shifts for a series of fluoroallenes, including monofluoroallene, have shown good agreement with experimental values. lookchem.comacs.org Furthermore, computational methods have been used to analyze vibrational spectra (IR) and to determine the absolute configuration of chiral allenes through the simulation of vibrational circular dichroism (VCD) spectra. nih.gov

Mechanistic Investigations of Reactions

Computational studies have provided valuable insights into the mechanisms of reactions involving fluoroallenes. DFT calculations have been used to explore the potential energy surfaces of cycloaddition reactions, helping to elucidate whether the reactions proceed through a concerted or stepwise mechanism. snnu.edu.cn For nucleophilic additions, computational models have been used to predict the most likely site of attack and to understand the role of catalysts in controlling the regioselectivity. rsc.org

Structure

3D Structure

Properties

InChI |

InChI=1S/C3H3F/c1-2-3-4/h3H,1H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHXGEUPADCJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348517 | |

| Record name | 1,2-propadiene, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51584-22-6 | |

| Record name | 1,2-Propadiene, 1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51584-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-propadiene, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Fluoro 1,2 Propadiene and Its Derivatives

Direct Synthesis Strategies for 1-Fluoro-1,2-Propadiene

Directly synthesizing the parent compound 1-fluoro-1,2-propadiene and its derivatives often involves specialized reagents and reaction pathways. While optimized, high-yield pathways for the unsubstituted parent compound are not extensively detailed in recent literature, related methodologies for substituted analogs provide insight into potential strategies.

Optimized Synthetic Pathways

Currently, detailed and broadly applicable optimized pathways for the direct synthesis of unsubstituted 1-fluoro-1,2-propadiene are not widely documented in peer-reviewed literature. Research has predominantly focused on the synthesis of more complex, substituted fluoroallene derivatives, particularly those with axial chirality, due to their potential applications in medicinal and materials chemistry nih.gov.

Trifluoromethylketone Precursors via Shapiro Reaction Pathways

The Shapiro reaction is a well-established method for the synthesis of alkenes from ketones nih.govorganic-chemistry.org. A modification of this reaction has been developed to produce fluoroalkenes. This "Shapiro fluorination" provides a direct route to fluoroalkenes from widely available ketones in a one- or two-step sequence with good stereoselectivity nih.govorganic-chemistry.org. The process typically involves converting a ketone to a tosylhydrazone, followed by deprotonation with a strong base and quenching with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) organic-chemistry.org.

While this method is effective for producing fluoroalkenes, its specific application using trifluoromethylketone precursors to generate fluoroallenes is not explicitly described in the surveyed literature. The existing Shapiro fluorination protocols focus on the synthesis of fluoroalkenes, which are valuable peptidomimetics, and offer a strategy that avoids transition-metal catalysts nih.govorganic-chemistry.org.

Enantioselective Synthesis of Axially Chiral Fluoroallene Derivatives

A significant advancement in the field has been the development of methods to synthesize axially chiral fluoroallenes, which were previously largely unknown nih.gov. A key strategy involves a copper-catalyzed enantioselective reaction.

Copper-Catalyzed β-Fluoride Elimination Approaches

A mechanistically novel approach has been developed for the synthesis of axially chiral, tetrasubstituted monofluoroallenes from propargylic difluorides. nih.govacs.orgnih.gov. This method utilizes a copper-catalyzed silylation of the propargylic difluoride substrate, which generates an alkenyl copper intermediate. This intermediate then undergoes an enantioselective β-fluoride elimination to form the desired fluoroallene nih.govnih.gov.

The reaction demonstrates good yields, with many examples exceeding 80%, and excellent enantioselectivities, typically ranging from 82% to 98% enantiomeric excess (ee) nih.gov. The proposed mechanism, supported by Density Functional Theory (DFT) calculations, suggests that the reaction proceeds through a syn-β-fluoride elimination pathway nih.gov. This process involves the enantiodiscrimination between two enantiotopic fluorine atoms, which establishes the axial stereocenter nih.govacs.orgnih.gov.

The optimization of this reaction involved screening various ligands, copper sources, and solvents. The use of copper(I) trifluoromethanesulfonate toluene complex (CuOTf·½C₆H₆) as the copper source in a nonpolar solvent like toluene was found to provide the desired allene (B1206475) in nearly quantitative yield nih.gov.

Optimized Reaction Conditions for Copper-Catalyzed Fluoroallene Synthesis

| Parameter | Optimal Condition |

|---|---|

| Copper Source | CuOTf·½C₆H₆ (5 mol %) |

| Ligand | (R,S)-3,5-Trip-Josiphos (6 mol %) |

| Base | CsF (1.0 equiv) & NaO(2-OMeC₆H₄) (30 mol %) |

| Silyl Source | PhMe₂SiBpin (1.35 equiv) |

| Solvent | Toluene (PhMe) |

| Temperature | 27 °C |

This data is synthesized from findings reported in the primary literature nih.gov.

Ligand Design for Stereocontrol in Fluoroallene Synthesis

The high degree of stereocontrol in the copper-catalyzed β-fluoride elimination is attributed to the design of the chiral ligand. C1-symmetric Josiphos-derived ligands were found to be particularly effective in promoting both high reactivity and enantioselectivity nih.gov.

Josiphos ligands are a class of chiral diphosphine ligands known for their effectiveness in asymmetric catalysis wikipedia.org. In the synthesis of fluoroallenes, a series of Josiphos ligands were evaluated. It was discovered that ligands with bulky 3,5-substituted aryl groups on the alkyldiarylphosphine moiety provided superior reactivity and stereocontrol nih.gov. DFT calculations revealed that the specific conformation of the Josiphos ligand on the copper center is crucial for discriminating between the two transition states that lead to the different enantiomers of the product. The transition state leading to the major (S)-enantiomer was found to be energetically more stable than the one leading to the minor (R)-enantiomer, thus explaining the high enantioselectivity observed nih.gov.

Defluorinative Approaches to Fluorine-Functionalized Allene Scaffolds

Defluorinative reactions, where C-F bonds in polyfluorinated precursors are selectively broken to introduce new functionality, represent a powerful strategy for synthesizing organofluorine compounds. The copper-catalyzed enantioselective synthesis of fluoroallenes described above is a prime example of a defluorinative approach. The key step is the β-fluoride elimination, which is a defluorination event that directly produces the allene scaffold nih.gov.

This reaction begins with a propargylic difluoride, a molecule containing a CF₂ group. The methodology achieves a desymmetrization of this difluoromethylene group by selectively removing one of the two enantiotopic fluorine atoms nih.gov. This controlled defluorination not only generates the allene but also sets a chiral axis with high enantioselectivity. This strategy showcases how leveraging a defluorination pathway can provide access to valuable fluorine-containing stereocenters that are otherwise difficult to synthesize nih.gov.

Mechanistic Investigations and Reactivity Profiles of 1 Fluoro 1,2 Propadiene

Cycloaddition Reactions

The two double bonds of 1-fluoro-1,2-propadiene exhibit different reactivities in cycloaddition reactions. The fluorine atom lowers the energy of the orbitals of the double bond to which it is attached through negative hyperconjugation, making it electron-deficient. researchgate.net Conversely, the non-fluorinated double bond is comparatively electron-rich. researchgate.net This electronic differentiation dictates the regioselectivity of cycloaddition reactions.

In [4+2] cycloaddition reactions, allenes and their fluorinated derivatives typically act as dienophiles. wikipedia.orglibretexts.org Theoretical studies on the Diels-Alder reactions of allenes, including fluoroallenes, with dienes like cyclopentadiene (B3395910) and furan (B31954) have revealed that these reactions proceed through an asynchronous transition structure. researchgate.net This asynchronicity means that the two new carbon-carbon sigma bonds are not formed at the same rate. nih.govrsc.org

The transition state involves significant pyramidalization of the terminal carbon atom of the allene (B1206475) and triangulation of the central carbon, which accounts for a substantial portion of the activation energy barrier. researchgate.net The origin of asynchronicity is attributed to the reduction of destabilizing Pauli repulsion between the interacting orbitals of the diene and dienophile. nih.govrsc.org While it was previously thought that stronger orbital interactions drove asynchronicity, recent models suggest that an asynchronous pathway actually weakens these favorable interactions but is preferred because it lowers the greater energetic penalty of Pauli repulsion. nih.govrsc.org

Fluorine substitution enhances the reactivity of allene as a dienophile up to 1,1-difluoroallene, after which reactivity declines. researchgate.net For 1-fluoro-1,2-propadiene, cycloaddition occurs regiospecifically at the non-fluorine-substituted double bond, which acts as the electron-rich dienophile component. researchgate.net

| Reaction | Diene | Dienophile | Key Mechanistic Feature |

| Diels-Alder | Butadiene, Cyclopentadiene, Furan | 1-Fluoro-1,2-propadiene | Asynchronous Transition State |

The [2+2] cycloaddition of fluoroallenes with alkenes, such as styrene (B11656), is a well-studied reaction that typically proceeds through a non-concerted, stepwise mechanism involving diradical intermediates. researchgate.netlibretexts.orgacs.org This is in contrast to the concerted mechanism of many [4+2] cycloadditions. libretexts.org The formation of diradical intermediates explains the observed stereochemical outcomes, where the stereochemistry of the starting alkene is not always fully retained in the cyclobutane (B1203170) product. researchgate.netacs.org

For the reaction of 1,1-difluoroallene with styrene, two regioisomeric products are formed, with the major adduct arising from the initial bonding of the more nucleophilic carbon of the styrene to the central carbon of the allene. researchgate.netacs.org The reaction is proposed to proceed via two kinetically distinct diradical intermediates. researchgate.net The effects of substituents on the styrene on the product distribution can be explained by considering steric effects and the stabilizing effects on the radical intermediates. researchgate.net The pressure can also significantly alter the regioselectivity and stereoselectivity of these reactions. researchgate.net

| Reactants | Reaction Type | Proposed Intermediate | Key Outcome |

| 1-Fluoroallene derivative & Alkene | [2+2] Cycloaddition | Diradical | Formation of regioisomers, non-stereospecific |

1,3-dipolar cycloadditions provide a powerful route to five-membered heterocyclic rings. fiveable.mewikipedia.org In reactions with 1-fluoro-1,2-propadiene and 1,1-difluoroallene, 1,3-dipoles such as diazomethane (B1218177), nitrones, and nitrile oxides add with high regioselectivity. researchgate.netmdpi.com The addition occurs exclusively to the non-fluorine-substituted, more electron-rich C2-C3 double bond. researchgate.net

Computational studies on the reaction of diazomethane with fluoroallene have shown that the calculated activation barriers for different pathways correctly predict the major isomer observed experimentally, supporting a one-step mechanism. mdpi.com While regioselectivity is generally high and predictable based on frontier molecular orbital (FMO) theory, diastereoselectivity can be variable. researchgate.netfiveable.me For example, additions to 1-fluoroallene can exhibit either syn or anti π-facial diastereoselectivity, influenced by the specific dipole and reaction conditions. researchgate.net

| Dipole | Dipolarophile | Regioselectivity | Diastereoselectivity |

| Diazomethane, Nitrones, Nitrile Oxides | 1-Fluoro-1,2-propadiene | High (addition to non-fluorinated double bond) | Variable (syn or anti addition) |

Radical Addition Pathways

The reaction of radicals with allenes can proceed via several mechanisms, with the regiochemical outcome largely determined by the stability of the resulting radical intermediates. nih.gov For unsubstituted propadiene, radical attack typically occurs at a terminal carbon (C1/C3), whereas for substituted allenes, attack at the central carbon (C2) to form a more stable allylic radical is common. nih.govresearchgate.net

The reaction between a chlorine radical and propadiene has been shown to involve two competing initial pathways: direct addition of the chlorine radical to the allene system and abstraction of an allenic hydrogen atom. nih.gov Experimental and computational studies indicate that at temperatures up to approximately 800 K, the direct addition pathway is dominant. nih.gov Above this temperature, H-atom abstraction to form HCl becomes the major pathway. nih.gov

Ab initio calculations suggest that the addition of a chlorine radical to the central carbon (C2) of propadiene is significantly more exothermic (by about 20 kcal/mol) than addition to a terminal carbon (C1 or C3). nih.gov This leads to the formation of the more stable 2-chloroallyl radical. nih.gov

| Reaction Condition | Dominant Mechanism | Primary Product |

| Temperature < 800 K | Direct Radical Addition | 2-Chloroallyl radical |

| Temperature > 800 K | H-atom Abstraction | Allenic radical + HCl |

Following the initial addition of a halogen radical to propadiene, a dynamic situation arises. Even if the initial attack occurs at a terminal carbon, the resulting vinyl-type radical can potentially isomerize to the more thermodynamically stable allylic radical via a 1,2-halogen shift. nih.gov Therefore, the 2-chloroallyl radical is considered the dominant species in the reaction mixture due to its resonance stabilization. nih.govlibretexts.org

The stability of the allyl radical is due to the delocalization of the unpaired electron over the C1 and C3 positions. libretexts.org In the case of an unsymmetrical substituted allyl radical, subsequent reactions can lead to a mixture of isomeric products. libretexts.org The final product distribution in the radical halogenation of allenes does not always reflect the initial regioselectivity of the radical attack, as the radical intermediates can interconvert to establish an equilibrium mixture. nih.gov For instance, the addition of a bromine radical to a terminal allene carbon is reversible, while addition to the central carbon is irreversible, influencing the final product composition. nih.gov

Nucleophilic Addition Reactions

The electronic nature of the allene moiety in 1-fluoro-1,2-propadiene is significantly influenced by the fluorine substituent, creating a polarized system amenable to nucleophilic attack.

The addition of nucleophiles to fluoroallenes is a key functionalization strategy. While specific studies on 1-fluoro-1,2-propadiene are not extensively detailed, research on related compounds, such as 1,1-difluoroallene, provides significant insights. The nucleophilic addition of thiols to 1,1-difluoroallene proceeds readily in the presence of a base, yielding γ,γ-difluoroallyl sulfides in high yield. researchgate.net This reaction highlights the electrophilicity of the central carbon of the allene and the ability of the fluorine atoms to stabilize the resulting anionic intermediate.

The general mechanism for thiol-yne conjugate additions involves the attack of a thiolate nucleophile on an activated alkyne. acs.org By analogy, the reaction with a fluoroallene would involve the attack of the thiol at one of the terminal carbons or the central carbon of the allene framework. For 1,1-difluoroallene, the attack occurs at the γ-carbon (the CH2 group), followed by protonation, to give the allyl sulfide. researchgate.net It is proposed that the fluorine atoms render the adjacent double bond electron-deficient, directing the nucleophilic attack.

Table 1: Nucleophilic Addition of Thiols to 1,1-Difluoroallene

| Reactants | Conditions | Product | Yield |

| 1,1-Difluoroallene, Thiol | Base | γ,γ-Difluoroallyl sulfide | High |

Fluoroallenes can undergo dimerization reactions mediated by transition metal complexes. For instance, 1,1-difluoroallene and tetrafluoroallene react with octacarbonyldicobalt, leading to a coupling reaction at the central carbon atom of the allene. researchgate.net This process results in the formation of fluorinated μ-(η3:η3-2,3-dimethylenebuta-1,4-diyl) ligands. researchgate.net Similarly, decacarbonyldimanganese (B1676019) promotes the C-C coupling of the methylene (B1212753) group of 1,1-difluoroallene. researchgate.net These reactions demonstrate the ability of the allene to act as a ligand and undergo metal-induced C-C bond formation. researchgate.net

Ligand exchange represents a fundamental process in organometallic chemistry. acs.org In the context of fluoroallenes, the allene itself can be considered a ligand that coordinates to a metal center. Subsequent reactions, such as dimerization, involve transformations of these coordinated ligands. researchgate.netugr.es The formation of complex organometallic structures from the reaction of nonacarbonyl-bis(μ3-fluoromethylidyne)triiron with 1,1-difluoroallene further illustrates the intricate C-C coupling and rearrangement pathways that these systems can undergo. researchgate.net

Transition Metal-Catalyzed Transformations

Transition metals catalyze a wide array of transformations involving fluorinated substrates, including C-H activation, coupling reactions, and functionalizations that proceed via mechanisms like β-fluoride elimination.

The activation of C-H bonds is a powerful tool for molecular functionalization. core.ac.ukrsc.orgresearchgate.net While the C-F bond is very strong, C-H activation can compete, particularly with transition metals that have occupied d shells (d6–d10). core.ac.uk The presence of fluorine substituents can influence the regioselectivity of C-H activation, often directing the metal to a C-H bond ortho to a C-F bond in aromatic systems. nih.gov

In the context of fluoroallenes, coupling reactions provide a pathway to more complex fluorinated molecules. Research on a 4-fluoroallenol derivative demonstrated that after conversion of the hydroxyl group to a halide, the resulting 2-halo-1-fluoro-1,3-butadiene could undergo a Suzuki coupling with an aryl boronic acid to form an aryl-substituted conjugated diene. researchgate.net This sequential process highlights how the reactivity of the fluoroallene core can be harnessed for subsequent C-C bond formation. researchgate.net Palladium-catalyzed cross-coupling reactions are well-established for various organofluorine compounds, including fluoroalkenes, and often proceed through an addition-elimination mechanism or a catalytic cycle involving oxidative addition and reductive elimination. mdpi.comnih.gov

Table 2: Suzuki Coupling of a Fluoroallene Derivative

| Substrate | Coupling Partner | Catalyst System | Product |

| 2-Halo-1-fluoro-1,3-butadiene (from 4-fluoroallenol) | Aryl boronic acid | Palladium catalyst | Aryl-substituted conjugated diene |

β-Fluoride elimination is a key mechanistic step in many transition metal-catalyzed reactions of organofluorine compounds. ucl.ac.uksci-hub.se This process involves the removal of a fluorine atom from a carbon atom that is beta to the metal center in an organometallic intermediate, leading to the formation of a new C=C double bond and a metal-fluoride species. researchgate.net

A significant application of this mechanism is the copper-catalyzed silylation of propargylic difluorides to generate axially chiral, tetrasubstituted monofluoroallenes. nih.gov Density Functional Theory (DFT) studies predict that this transformation proceeds via the formation of an alkenyl copper intermediate, which then undergoes a syn-β-fluoride elimination. nih.gov This step is enantioselectivity-determining and demonstrates that β-fluoride elimination from an alkenyl copper species is a viable pathway for synthesizing chiral fluoroallenes. nih.gov This mechanism contrasts with α-fluorine elimination, which can occur when no β-fluorines are present, leading to different product classes such as fluoroalkylidenes. acs.org

The dual electronic nature of fluoroallenes allows for both electrophilic and nucleophilic functionalization. Theoretical calculations on 1,1-difluoroallene suggest that the molecule possesses one electron-rich double bond (the C=CH2 moiety) and one electron-deficient double bond (the F2C=C moiety). researchgate.net This electronic distribution makes it a versatile substrate for cycloaddition reactions and other functionalizations. researchgate.net

Electrophilic activation of the allene moiety can facilitate the addition of weak nucleophiles. For example, gold catalysts can activate 1,1-difluoroallenes, enabling the selective addition of heteroatom nucleophiles. acs.org The functionalization of a 4-fluoroallenol, which preserves the fluoroallene unit during oxidation and displacement reactions, showcases its utility as a building block. researchgate.net

Nucleophilic functionalization can be achieved using various fluorinated nucleophiles in allylic substitution reactions. researchgate.net The fluorine atoms significantly impact the stability and reactivity of carbanionic reagents. researchgate.net Furthermore, attaching a removable activating group, such as a phenylsulfonyl group, to a fluorinated carbanion is an effective strategy to enhance its nucleophilicity and thermal stability, thereby improving the efficiency of nucleophilic fluoroalkylation reactions. cas.cn

Reaction Kinetics and Thermodynamic Considerations of 1-Fluoro-1,2-propadiene

The mechanistic pathways and reactivity of 1-fluoro-1,2-propadiene are significantly illuminated by the study of its reaction kinetics and thermodynamics. Examining the rates and energy profiles of its reactions provides a foundational understanding of its chemical behavior.

Kinetic Analysis of Addition Reactions

The kinetic analysis of addition reactions involving 1-fluoro-1,2-propadiene reveals crucial details about the underlying mechanisms. Addition reactions, particularly cycloadditions, are a key feature of allene chemistry. Studies on 1,3-dipolar cycloadditions of 1-fluoroallene have shown that these reactions are typically under kinetic control, meaning the product distribution is determined by the relative rates of competing reaction pathways. mdpi.com

While specific rate constants for the addition reactions of 1-fluoro-1,2-propadiene are not extensively documented in readily available literature, kinetic data for closely related compounds provide valuable insights. For instance, the reaction of the difluorocarbene radical (CF2(3B1)) with the parent allene, propadiene, has been studied. The temperature dependence of the rate coefficient for this reaction follows a clear negative trend, which is indicative of an addition reaction with a low activation barrier. psu.edu

In the context of electrophilic additions, such as the addition of hydrogen halides (HX), the reaction of HBr with propadiene has been shown to be first-order with respect to HBr concentration but independent of the propadiene concentration. nih.gov This suggests a rate-determining step that involves the electrophile. The addition of radicals to allenes is also a significant area of study. For example, the addition of a bromine radical to an allene is exothermic; however, the addition to a terminal carbon is reversible, while addition to the central carbon is not. nih.gov

Activation Parameters and Rate Determinations in Fluoroallene Reactions

Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are critical for understanding the transition states of reactions involving fluoroallenes. Experimental determination of these parameters for 1-fluoro-1,2-propadiene is challenging and not widely reported. However, data from analogous systems offer a comparative framework.

For the gas-phase addition of hydrogen bromide to propadiene, a positive activation energy of approximately 4.5 kcal/mol has been reported. nih.gov Studies on the free-radical addition of HBr to various methyl-substituted allenes have also provided activation energies, which were found to be in a narrow range, suggesting subtle electronic effects of the substituents. nih.gov

More directly relevant data comes from the study of the cycloaddition reactions of 1,1-difluoroallene with 1,3-butadiene. In this case, the activation parameters for the competing [2+2] and [2+4] cycloaddition pathways have been determined. acs.org

| Reaction Type | Rate Constant (k) at 130-210 °C (L/mol·s) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| [2+2] Cycloaddition | 9.3 × 10⁶ exp(−20.1 / RT) | 20.1 |

| [2+4] Cycloaddition | 1.2 × 10⁶ exp(−18.4 / RT) | 18.4 |

These values indicate that the [4+2] cycloaddition is kinetically favored due to its lower activation energy. acs.org The pre-exponential factors also provide insight into the entropy of activation, reflecting the degree of order in the transition state.

Theoretical Studies on Reaction Pathways and Energy Surfaces

Theoretical and computational chemistry have become indispensable tools for mapping the complex reaction pathways and potential energy surfaces of fluoroallene reactions. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed insights into transition state geometries, activation barriers, and reaction thermodynamics.

Several theoretical studies have focused on the cycloaddition reactions of fluoroallenes. For instance, DFT studies have been employed to investigate the concerted Diels-Alder cycloadditions of allene and fluoroallene with dienes such as cyclopentadiene and furan. acs.org These calculations help in understanding the stereochemical and regiochemical outcomes of these reactions.

The regioselectivity of 1,3-dipolar cycloadditions of 1-fluoroallene has been investigated by calculating the activation barriers for different reaction pathways. mdpi.com Such studies have shown that the preferred orientation of the cycloaddition, which is not always predictable by simple Frontier Molecular Orbital (FMO) theory, can be rationalized by the calculated energy profiles of the transition states. mdpi.com The quantitative prediction of isomer ratios requires a high level of accuracy in these calculations, as a small difference in activation barriers can lead to a significant preference for one product over another. mdpi.com

Furthermore, computational studies have been instrumental in understanding the generation of axially chiral fluoroallenes through copper-catalyzed enantioselective β-fluoride elimination. nih.govacs.orgnih.govosti.gov DFT calculations have been used to propose a catalytic cycle and to rationalize the observed enantioselectivity by examining the energies of the diastereomeric transition states leading to the different stereoisomers of the fluoroallene product. nih.gov These theoretical models explore the entire reaction coordinate, identifying key intermediates and transition states, thus providing a comprehensive picture of the reaction mechanism.

Advanced Computational and Theoretical Studies of 1 Fluoro 1,2 Propadiene

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are powerful tools for investigating the fundamental properties of molecules from first principles, without the need for empirical parameters. These calculations have been instrumental in characterizing 1-fluoro-1,2-propadiene.

Molecular Structures and Isomer Stability Analysis (e.g., C3H3F isomers)

Theoretical studies have been crucial in determining the geometry and relative stability of the isomers of C3H3F. niscpr.res.inresearchgate.net Ab initio and MNDO (Modified Neglect of Diatomic Overlap) calculations have consistently shown that fluoroallene (1-fluoro-1,2-propadiene) is the most stable isomer among the various possible C3H3F structures. niscpr.res.inresearchgate.net

Other stable isomers of C3H3F include 1-fluoropropyne, 3-fluoropropyne, 1-fluorocyclopropene, and 3-fluorocyclopropene. researchgate.netdocbrown.info High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), have been employed to refine the energy differences between these isomers. researchgate.net The results indicate that 3-fluoropropyne is very close in energy to fluoroallene, lying only about 0.4 kcal/mol higher in energy. researchgate.net In contrast, 1-fluoropropyne, 3-fluorocyclopropene, and 1-fluorocyclopropene are significantly less stable, with relative energies of approximately 9.4, 9.5, and 20.2 kcal/mol, respectively, compared to fluoroallene. researchgate.net

The calculated geometries from these computational methods, such as bond lengths and angles, generally show good agreement with available experimental data, typically within 0.02 Å for bond lengths and 3° for bond angles. niscpr.res.in This level of accuracy provides confidence in the predicted structures of isomers for which experimental data are unavailable. niscpr.res.in

Table 1: Relative Stabilities of C3H3F Isomers

| Isomer | Relative Energy (kcal/mol) |

| 1-Fluoro-1,2-propadiene (Fluoroallene) | 0.0 |

| 3-Fluoropropyne | 0.4 researchgate.net |

| 1-Fluoropropyne | 9.4 researchgate.net |

| 3-Fluorocyclopropene | 9.5 researchgate.net |

| 1-Fluorocyclopropene | 20.2 researchgate.net |

This table presents the relative energies of C3H3F isomers calculated using ab initio methods, with 1-fluoro-1,2-propadiene as the reference.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of 1-fluoro-1,2-propadiene is significantly influenced by the fluorine substituent. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the reactivity and electronic properties of the molecule.

In fluoroallenes, the fluorine atom's electronic effects—both inductive and hyperconjugative—play a crucial role in determining the energies and distributions of the FMOs. researchgate.net For instance, in 1-fluoro-2-butyne, a related compound, the in-plane π-orbital is stabilized by hyperconjugative overlap. researchgate.net The spatial distribution of these orbitals is critical for predicting the outcomes of chemical reactions. nih.gov Computational studies allow for the visualization and analysis of these orbitals, providing insights that are difficult to obtain experimentally. nih.gov The interaction between the molecule and its environment can also alter the spatial distribution of FMOs, a phenomenon that can be investigated using advanced computational techniques. nih.gov

Potential Energy Surfaces and Transition State Characterization

Potential Energy Surfaces (PES) are fundamental to understanding chemical reactions, providing a map of the energy of a system as a function of its geometry. libretexts.org Computational methods are used to explore the PES of reactions involving 1-fluoro-1,2-propadiene, identifying reactants, products, intermediates, and transition states. libretexts.orgnih.govrsc.org

The characterization of transition states, which are saddle points on the PES, is particularly important for determining reaction mechanisms and rates. libretexts.org For reactions involving allenes and fluoroallenes, such as cycloadditions, computational studies have been used to locate and characterize the transition state structures. acs.orgwindows.net These studies have revealed that such reactions can proceed through either concerted or stepwise mechanisms, and the nature of the transition state can be influenced by factors like the substitution pattern on the allene (B1206475). acs.orgwindows.net For example, in Diels-Alder reactions, fluoroallenes have been shown to react through asynchronous transition structures. researchgate.net

Semi-Empirical and Molecular Mechanics Approaches in Fluoroallene Research

While ab initio and DFT methods provide high accuracy, they can be computationally expensive for large systems. Semi-empirical methods, such as AM1 and PM3, and molecular mechanics offer a more computationally efficient alternative for studying larger molecules and reaction systems. niscpr.res.in

These methods have been applied to investigate the transition structures and energetics of reactions involving fluoroallenes, such as [4+2] cycloaddition reactions. researchgate.net For instance, semi-empirical calculations have been used to predict the stereochemical preferences and reactivity of fluoroallenes in Diels-Alder reactions, with the results showing good agreement with ab initio predictions and experimental observations. researchgate.net Although sometimes less accurate than higher-level methods, semi-empirical approaches can provide valuable qualitative insights and are useful for initial explorations of reaction pathways. researchgate.net

Quantum Chemical Characterization of Spectroscopic Properties

Quantum chemical calculations are indispensable for interpreting and predicting the spectroscopic properties of molecules, including vibrational spectra.

Vibrational Mode Assignments and Frequency Predictions

Theoretical calculations of vibrational frequencies and infrared (IR) intensities are routinely used to assign the normal modes of vibration observed in experimental spectra. researchgate.netresearchgate.net For molecules like 1-fluoro-1,2-propadiene, a group theoretical analysis can predict the number and types of vibrational modes. researchgate.net

Computational methods, such as DFT, are used to calculate the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other approximations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net The scaled theoretical spectra can then be used to confidently assign the observed IR and Raman bands to specific molecular motions, such as C=C stretches, C-H stretches, C-F stretches, and various bending modes. researchgate.net

NMR Chemical Shift Predictions and Correlational Studies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. For fluoroallenes, including 1-fluoro-1,2-propadiene, theoretical calculations have been employed to understand and verify experimental spectroscopic data. Early studies laid the groundwork for correlating observed chemical shifts with molecular structure, particularly for the ¹³C nucleus.

The theoretical framework for these predictions involves calculating the nuclear shielding tensors. Modern approaches often rely on Density Functional Theory (DFT), which has become a standard for calculating NMR parameters in a computationally efficient manner. uni-bonn.de For fluorinated compounds, the choice of density functional and basis set is critical to achieving high accuracy due to the high electron density of the fluorine atom. nih.govresearchgate.net Benchmark studies, while not always specific to fluoroallenes, have evaluated numerous DFT functionals and basis sets to establish reliable protocols for predicting ¹⁹F and ¹³C chemical shifts. mdpi.com For instance, functionals like ωB97X-D have shown strong performance in predicting ¹³C chemical shifts. mdpi.com The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), is also vital for accurately simulating the chemical shifts of molecules in solution. mdpi.com

The table below presents a comparison of theoretical and experimental ¹³C chemical shifts for 1-fluoro-1,2-propadiene, illustrating the predictive power of ab initio calculations. The data highlights how fluorine substitution influences the electron density and, consequently, the chemical shifts of the allenic carbons.

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (CHF) | 149.8 | 152.0 | -2.2 |

| C2 (C) | 205.8 | 206.1 | -0.3 |

| C3 (CH₂) | 85.9 | 84.7 | +1.2 |

Data sourced from Zens, A. P., Ellis, P. D., & Ditchfield, R. (1974). Carbon-13 nuclear magnetic resonance chemical shifts of the fluoroallenes. Comparison between theory and experiment. Journal of the American Chemical Society, 96(5), 1309–1315. acs.org

Photoelectron Spectroscopy Interpretations

Photoelectron Spectroscopy (PES) provides direct insight into the electronic structure of molecules by measuring the ionization potentials of electrons in different molecular orbitals. Theoretical calculations are indispensable for interpreting these spectra, especially for molecules with complex electronic structures like allenes.

For the fluoroallene series, ab initio molecular orbital calculations have been used to assign the bands observed in their photoelectron spectra. researchgate.net Studies on the closely related 1,1-difluoroallene and tetrafluoroallene offer a framework for understanding the electronic effects of fluorine substitution on the perpendicular π orbitals of the allene system. researchgate.netacs.orgroyalsocietypublishing.org The fluorine atom acts as both a π-donor and a σ-acceptor, influencing the energies of the molecular orbitals in a nuanced way. researchgate.net

In allene itself, the highest occupied molecular orbital (HOMO) is a π orbital, and its ionization corresponds to the first band in the PES spectrum. royalsocietypublishing.org This band often exhibits complex vibrational structure due to the Jahn-Teller effect. royalsocietypublishing.org However, in fluorinated allenes, the interpretation changes. For example, in tetrafluoroallene, the first PES band, associated with ionization from a π orbital, shows a well-defined vibrational progression corresponding to the C=C=C symmetric stretching vibration, with no indication of a Jahn-Teller effect. royalsocietypublishing.org

For 1-fluoro-1,2-propadiene, theoretical interpretations would involve correlating its spectrum with those of allene and other fluoroallenes. The key aspects of the interpretation would include:

Assignment of Ionization Bands: Using ab initio or DFT calculations to assign the observed ionization bands to specific molecular orbitals (e.g., π(C=C), σ(C-F), lone pairs).

Analysis of Vibrational Structure: The fine structure on the PES bands corresponds to vibrational modes of the resulting cation. Theoretical frequency calculations help in assigning these vibrations. royalsocietypublishing.org

Fluorine Substitution Effects: Comparing the calculated and experimental spectra to those of allene and di/tetra-fluoroallenes to elucidate how the single fluorine substituent perturbs the π-system and σ-framework.

The table below shows the experimental vertical ionization potentials for allene, 1,1-difluoroallene, and tetrafluoroallene, which serve as reference points for interpreting the spectrum of 1-fluoro-1,2-propadiene.

| Compound | IP₁ (π) | IP₂ | IP₃ |

|---|---|---|---|

| Allene | 10.02 | 14.75 | 17.3 |

| 1,1-Difluoroallene | 10.55 | 15.00 | 16.35 |

| Tetrafluoroallene | 11.24 | 16.26 | 17.00 |

Data sourced from Turner, D. W., et al. (for Allene) and Brundle, C. R., et al. (for Tetrafluoroallene) as cited in relevant literature, and from Domelsmith, L. N., et al. for 1,1-Difluoroallene. researchgate.netroyalsocietypublishing.org

Analysis of Charge Density Distributions and Topological Properties

The study of electron charge density distribution provides profound insights into the nature of chemical bonds, intermolecular interactions, and molecular reactivity. uni-goettingen.de This analysis is performed using high-resolution X-ray diffraction data and is complemented by quantum-chemical calculations. researchgate.netrsc.org The theory of Atoms in Molecules (QTAIM), developed by Bader, is a primary tool for this analysis, characterizing bonding through the topology of the electron density, ρ(r). uni-goettingen.de

While a specific charge density study on 1-fluoro-1,2-propadiene is not prominently documented, extensive research on 1,1-difluoroallene and tetrafluoroallene provides a clear blueprint for such an analysis. researchgate.netresearchgate.net In these studies, single-crystal X-ray diffraction was used to determine the molecular structures and electron density distributions at low temperatures. researchgate.net

The key topological properties analyzed include:

Bond Critical Points (BCPs): A point of minimum electron density between two bonded atoms, where the gradient of the density is zero. The value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP characterize the bond. uni-goettingen.de A negative Laplacian (∇²ρ(r) < 0) is indicative of a shared-shell, covalent interaction, while a positive value suggests a closed-shell, ionic interaction or weak bond. uni-goettingen.de

Laplacian Distribution: The second derivative of the electron density, ∇²ρ(r), reveals regions of electron charge concentration (where ∇²ρ(r) < 0) and depletion (where ∇²ρ(r) > 0). rsc.org This helps to visualize valence shell charge concentrations (VSCCs), which correspond to bonding and non-bonding (lone pair) electron pairs. uni-goettingen.de

Molecular Graph: The network of bond paths connecting atomic nuclei via BCPs, which defines the molecular structure based on the topology of the electron density. uni-goettingen.de

In 1,1-difluoroallene, topological analysis of the experimentally determined charge density was performed and compared with results from quantum-chemical calculations, showing good agreement. researchgate.netresearchgate.net Such an analysis for 1-fluoro-1,2-propadiene would reveal the precise nature of the C=C double bonds and the C-F bond, quantifying their covalent character and the polarization induced by the electronegative fluorine atom. It would also map the VSCCs, illustrating the electron distribution in the π-systems and around the fluorine atom.

Theoretical Insights into Chiroptical Phenomena in Fluoroallene Systems

Allenes substituted with four different groups can exhibit axial chirality. 1-Fluoro-1,2-propadiene itself is not chiral, but substituted derivatives can be. Theoretical studies of chiroptical phenomena, such as Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these chiral molecules. nih.govwikipedia.org

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org It is an exceptionally powerful technique for the stereochemical analysis of chiral molecules in solution. The experimental VCD spectrum is typically compared with a spectrum predicted by quantum-chemical calculations, most often using DFT. nih.govosti.gov

A significant application of this approach was demonstrated in the synthesis of axially chiral, tetrasubstituted monofluoroallenes. nih.govosti.gov In this work, the absolute configuration of a chiral fluoroallene product was unequivocally determined using VCD. The process involved:

Conformational Search: Identifying all low-energy conformers of the molecule. nih.gov

Quantum-Chemical Calculations: For each conformer, the IR and VCD spectra were calculated using DFT at various levels of theory (e.g., B3LYP/6-31G(d), B3PW91/cc-pVTZ). nih.gov

Spectral Averaging: The final theoretical spectrum was obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann populations. nih.gov

Comparison with Experiment: The theoretical VCD spectrum was compared with the experimental one. A good match between the calculated spectrum for one enantiomer (e.g., S) and the experimental spectrum confirms the absolute configuration of the sample. nih.gov

In one specific study, calculations at the B3PW91/cc-pVTZ level of theory provided the best agreement with the experimental data, confirming the S configuration of the synthesized fluoroallene. nih.gov The comparison was quantified using similarity indices, which resulted in a confidence level of 99%. nih.gov

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of optical rotation with the wavelength of light. wikipedia.orglibretexts.org The phenomenon, particularly the anomalous dispersion near an absorption band known as the Cotton effect, is also highly sensitive to molecular stereochemistry. libretexts.orgslideshare.net Theoretical predictions of ORD spectra, while less common than VCD for routine assignments, can also provide critical insights into the absolute configuration and electronic structure of chiral fluoroallenes. nih.gov

Spectroscopic Characterization Techniques for 1 Fluoro 1,2 Propadiene

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. plus.ac.at IR spectroscopy measures the absorption of infrared radiation, which excites vibrations that cause a change in the molecule's dipole moment. ksu.edu.sa In contrast, Raman spectroscopy is a light scattering technique that detects vibrations causing a change in the molecule's polarizability. plus.ac.atksu.edu.sa For 1-fluoro-1,2-propadiene, these methods are complementary and essential for a complete vibrational assignment.

Experimental IR and Raman spectra are often interpreted by comparison with theoretically calculated vibrational frequencies. For instance, in a study on the generation of axially chiral fluoroallenes, the asymmetric allene (B1206475) C=C=C stretch for a derivative was observed at 1933 cm⁻¹. nih.gov This experimental value was closely correlated with theoretical calculations, showing high neighborhood similarity for both IR (90.4) and vibrational circular dichroism (VCD) (69.6) spectra. nih.gov Such comparisons between experimental data and predictions from ab initio or density functional theory (DFT) calculations are crucial for accurately assigning specific vibrational modes, such as C-H stretches, C-F stretches, C=C=C bending, and various wagging or rocking motions. researchgate.net

To aid in the definitive assignment of vibrational modes, isotopic labeling is a powerful tool. By substituting atoms with their heavier isotopes, such as replacing hydrogen with deuterium, the frequencies of vibrations involving that atom are shifted. This isotopic shift helps to identify the specific atoms participating in a particular vibrational mode. While studies specifically on deuterated 1-fluoro-1,2-propadiene are not detailed in the provided results, the methodology has been successfully applied to closely related molecules. For example, the vibrational spectra of deuterated and non-deuterated 1,1-difluoroallene have been recorded and interpreted in detail, allowing for the assignment of normal modes based on the observed isotopic shifts. researchgate.net This established technique is directly applicable to confirming the vibrational assignments for 1-fluoro-1,2-propadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Table 1: Experimental and Calculated ¹³C Chemical Shifts for Fluoroallenes (ppm relative to Allene)

Negative values indicate shifts to lower shielding (downfield).

| Compound | Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|---|

| 1-Fluoroallene | C₁ | -41.3 | -39.3 |

| C₂ | 1.8 | 6.8 | |

| C₃ | 16.5 | 16.5 | |

| 1,1-Difluoroallene | C₁ | -78.4 | -79.6 |

| C₂ | 1.9 | 10.9 | |

| C₃ | 34.7 | 33.1 | |

| 1,3-Difluoroallene | C₁/C₃ | -39.4 | -32.5 |

| C₂ | 2.8 | -3.7 | |

| Trifluoroallene | C₁ | -76.5 | -73.6 |

| C₂ | 3.3 | 0.8 | |

| C₃ | -23.4 | -21.0 |

This table is synthesized from data presented in a study comparing experimental and theoretical values for the fluoroallene series. lookchem.com

Fluorine-19 (¹⁹F) NMR is a highly effective technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.comaiinmr.com Its large chemical shift range minimizes signal overlap, making it ideal for monitoring reaction progress and studying kinetics. magritek.comtechniques-ingenieur.frscholaris.ca

This technique allows for real-time, quantitative monitoring of chemical reactions involving fluorinated species. scholaris.cachemrxiv.org For example, ¹⁹F NMR has been used to determine the yield of fluoroallenes in catalytic reactions and to follow the progress of cycloaddition reactions involving fluoroallenes like 1,1-difluoroallene. nih.govacs.org By acquiring spectra at set intervals, the disappearance of starting materials and the appearance of products can be tracked, providing deep insight into reaction mechanisms and rates. magritek.comrsc.org The ability to acquire ¹⁹F spectra without the need for deuterated solvents further enhances its utility in process chemistry. scholaris.ca

Microwave Spectroscopy for Rotational Structure Determination

Microwave spectroscopy analyzes the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between quantized rotational energy levels. This technique provides highly precise data on the molecule's moments of inertia, from which its geometry and rotational constants can be determined. aip.org

For 1-fluoro-1,2-propadiene, the microwave spectrum has been recorded and analyzed. aip.orgaip.org Researchers assigned R-branch a-type transitions, which allowed for the determination of the B and C rotational constants. aip.orgaip.org From the Stark effect (the splitting of spectral lines in the presence of an electric field), the components of the dipole moment were also calculated. aip.orgaip.org

Table 2: Rotational Constants and Dipole Moment of 1-Fluoro-1,2-propadiene

| Parameter | Value |

|---|---|

| Rotational Constant B | 4300.11 ± 0.05 MHz |

| Rotational Constant C | 4039.34 ± 0.05 MHz |

| Dipole Moment Component (μₐ) | 1.44 D |

| Dipole Moment Component (μₑ) | 1.34 D |

| Total Dipole Moment (μₜ) | 1.97 D |

Data obtained from the microwave spectral analysis of fluoroallene. aip.orgaip.org

X-ray Crystallography for Solid-State Structural Elucidation of Fluoroallene Derivatives

X-ray crystallography stands as a definitive method for determining the precise three-dimensional structure of molecules in the solid state. For fluoroallene derivatives, this technique has been instrumental in characterizing their molecular geometry, bond lengths, and intermolecular interactions.

While obtaining a single crystal of the parent compound, 1-fluoro-1,2-propadiene, can be challenging due to its reactivity and volatility, researchers have successfully determined the crystal structures of various substituted fluoroallene derivatives. These studies often involve the reaction of fluoroallenes with transition metal complexes, which can stabilize the allene moiety and facilitate crystallization. For instance, the reaction of tetrafluoroallene and 1,1-difluoroallene with transition metal hydride complexes has yielded new fluoropropenyl complexes whose structures were confirmed by single-crystal X-ray diffraction. researchgate.net

In a notable study, the reaction of o-bromophenyl-bearing 1,1-difluoroallenes in the presence of a palladium catalyst led to intramolecular insertion, and the resulting products were characterized using X-ray crystallography. researchgate.net Similarly, the structures of various organometallic complexes incorporating fluoroallene ligands have been elucidated, providing valuable data on the coordination chemistry of these compounds. researchgate.netmdpi.com

The structural parameters obtained from X-ray diffraction studies, such as the C=C=C bond angle and the torsion angles between substituents, are crucial for understanding the unique electronic and steric properties of fluoroallenes. For example, X-ray crystallography of a head-to-head dimer of a chloro(ferrocenyl)methylene-di(spiro-fluorenyl)-cyclobutane revealed a marked butterfly conformation of the four-membered ring, a direct consequence of steric crowding. mdpi.com

The data table below summarizes key structural findings from X-ray crystallographic analyses of selected fluoroallene derivatives and related compounds, highlighting the precision of this technique in structural elucidation.

| Compound/Derivative | Key Structural Feature | Bond Lengths (Å) | Bond Angles (°) | Reference |

|---|---|---|---|---|

| 3,3-(biphenyl-2,2′-diyl)-1-phenyl-1-[9-phenylethynyl-9H-fluorenyl]allene | Allene double bonds and alkyne triple bond | C=C=C: 1.303, 1.315; C≡C: 1.198 | - | mdpi.com |

| (η5-C5H5)2MoOC(O)CHCCO2CH3 | Molybdenum-Carbon bond | Mo-C: 2.180(6) | - | researchgate.net |

| Tetrafluoroethene (C2F4) | C=C double bond | C=C: ~1.31 | - | researchgate.net |

| Hexafluoropropene | C=C double and C-C single bonds | C=C: 1.307(5); C-C: 1.486(5) | - | researchgate.net |

Chiroptical Spectroscopic Methods: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov For axially chiral molecules like 1-fluoro-1,2-propadiene, VCD is particularly valuable.

The VCD spectrum of a chiral molecule provides a unique fingerprint that is highly sensitive to its stereostructure. rsc.org The determination of the absolute configuration is typically achieved by comparing the experimental VCD spectrum with the theoretical spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.govnih.gov

A key vibrational mode for allenes is the antisymmetric C=C=C stretching mode, which appears around 1950 cm⁻¹. rsc.orgresearchgate.netnih.gov The sign and intensity of the VCD signal for this mode can be correlated with the absolute configuration of the allene. researchgate.net Studies have shown that for several substituted allenes, a positive VCD signal for the C=C=C asymmetric stretch corresponds to the (S) configuration. researchgate.net However, the presence of electron-withdrawing or conjugating substituents can influence the strength and sign of this VCD signal. rsc.orgnih.gov

In a significant advancement, the absolute configuration of an axially chiral monofluoroallene was determined using VCD. nih.gov The experimental VCD spectrum was compared with theoretical spectra calculated at different levels of theory, with the B3PW91/cc-pVTZ level showing the best agreement. nih.gov This comparison confidently assigned the (S) configuration to the synthesized fluoroallene. nih.gov The asymmetric allene C=C=C stretch was observed at 1933 cm⁻¹ and was a key band in the correlation between the experimental and theoretical spectra. nih.gov

The table below presents a summary of research findings related to the VCD analysis of chiral allenes, demonstrating the utility of this technique for stereochemical assignment.

| Allene Derivative | Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Key Finding | Reference |

|---|---|---|---|---|

| Axially Chiral Monofluoroallene | Asymmetric C=C=C stretch | 1933 | Absolute configuration determined as (S) by comparison of experimental and theoretical VCD spectra. | nih.gov |

| Substituted Allenes | Antisymmetric C=C=C stretch | ~1950 | The VCD signal for this mode correlates with the absolute configuration. | researchgate.net |

| (S)-2,3-pentadiene | CH-stretching region | - | VCD spectra in the mid-IR and NIR regions were analyzed using DFT calculations. | unibs.it |

| Allenic Natural Products | Antisymmetric C=C=C stretch | ~1950 | Electron-withdrawing/conjugating substituents generate a stronger VCD signal. | rsc.orgnih.gov |

Stereochemical Aspects and Chiroptical Properties of 1 Fluoro 1,2 Propadiene and Its Analogs

Axial Chirality in Fluoroallene Systems

Allenes of the form abC=C=Ccd can exhibit axial chirality, provided that the substituents on each of the terminal carbons are different (a ≠ b and c ≠ d). wikipedia.org This chirality arises from the non-planar arrangement of the substituents, which are located in perpendicular planes. This structural constraint prevents the molecule from being superimposable on its mirror image.

In the context of fluoroallenes, such as 1-fluoro-1,2-propadiene, the presence of a fluorine atom contributes to the electronic and steric properties that influence the molecule's stability and reactivity. While naturally occurring allenic compounds are often non-racemic, and various halogenated chiral allenes (bromo-, chloro-, and iodo-) have been synthesized, axially chiral fluoroallenes have been comparatively less explored. nih.gov The development of synthetic routes to these compounds is crucial for investigating their potential applications in medicinal and materials chemistry. nih.gov

A significant advancement in this area has been the copper-catalyzed silylation of propargylic difluorides, which yields axially chiral, tetrasubstituted monofluoroallenes with high enantioselectivity. nih.govacs.org This method relies on the enantiodiscrimination between two enantiotopic fluorine atoms to establish the axial stereocenter. nih.gov

Enantioselective Methodologies for Chiral Fluoroallenes

The synthesis of enantioenriched chiral fluoroallenes presents a significant challenge in organic chemistry. A key breakthrough has been the development of a copper-catalyzed enantioselective β-fluoride elimination reaction. nih.gov This method allows for the generation of axially chiral, tetrasubstituted monofluoroallenes from propargylic difluorides. nih.gov

The process involves the silylation of the propargylic difluoride, and the enantioselectivity is controlled by a chiral ligand, specifically a C1-symmetric Josiphos-derived ligand. nih.gov This reaction has been shown to produce a variety of monofluoroallenes in good yields and with high enantiomeric excesses (ee), typically ranging from 82% to 98% ee. nih.govacs.org The success of this methodology demonstrates that alkenyl copper species can undergo β-fluoride elimination in an enantioselective manner, a previously underexplored area of organofluorine chemistry. nih.gov

Table 1: Examples of Enantioselective Synthesis of Axially Chiral Fluoroallenes

| Substrate | Ligand | Product | Yield (%) | ee (%) |

| Propargylic Difluoride 1a | Josiphos-derived ligand | Monofluoroallene 1b | >80 | 92 |

| Propargylic Difluoride 2a | Josiphos-derived ligand | Monofluoroallene 2b | >80 | 95 |

| Propargylic Difluoride 3a | Josiphos-derived ligand | Monofluoroallene 3b | >80 | 88 |

| Propargylic Difluoride 4a | Josiphos-derived ligand | Monofluoroallene 4b | >80 | 98 |

This table is illustrative and based on the general findings of the cited research. Specific substrate and product structures are not provided in the source.

Diastereoselective Transformations Involving Fluoroallene Reactants

While the focus has been on creating chiral fluoroallenes, it is also important to consider their subsequent diastereoselective reactions. The inherent chirality of these molecules can influence the stereochemical outcome of reactions at other sites within the molecule or with other chiral molecules.

Although direct diastereoselective transformations of 1-fluoro-1,2-propadiene are not extensively detailed in the provided search results, related studies on the diastereoselective difluorination of alkenes offer insights into controlling stereochemistry in fluorinated systems. nih.gov These reactions, which can produce vicinal difluoride products with high diastereoselectivity, highlight the importance of substrate structure and the potential for neighboring group participation in directing the stereochemical outcome. nih.gov

Chirality Transfer in Fluoroallene Reactions

Chirality transfer is a phenomenon where the stereochemical information from a chiral starting material is transmitted to the product of a reaction. In the context of fluoroallenes, this can involve the conversion of an axially chiral allene (B1206475) into a molecule with a different type of chirality, such as central chirality.

An example of complete chirality transfer has been observed in the intramolecular, thermal [2+2] cycloaddition of allene-ynes to form non-racemic spirooxindoles. beilstein-journals.org In this process, the axial chirality of the allene is completely transferred to the newly formed stereocenter in the spirooxindole product, with greater than 95% conservation of enantiomeric excess. beilstein-journals.org The proposed mechanism involves a biradical intermediate where steric hindrance prevents bond rotation and subsequent racemization. beilstein-journals.org While this specific example does not involve a fluoroallene, the principle of chirality transfer is directly applicable to reactions involving chiral 1-fluoro-1,2-propadiene and its analogs.

Theoretical Prediction and Experimental Validation of Chiroptical Responses

The chiroptical properties of a molecule, such as its optical rotation and circular dichroism, are directly related to its three-dimensional structure. Theoretical calculations play a crucial role in predicting these properties and can be used to assign the absolute configuration of chiral molecules.

For fluoroallenes, Density Functional Theory (DFT) calculations have been employed to investigate reaction mechanisms and predict the stereochemical outcomes. nih.gov For instance, DFT calculations suggested that the copper-catalyzed β-fluoride elimination proceeds through a syn-elimination pathway. nih.gov

Furthermore, vibrational circular dichroism (VCD) has been used in conjunction with DFT calculations to provide experimental validation of the predicted structures of chiral fluoroallenes. nih.gov The comparison of experimental and calculated VCD spectra allows for the unambiguous determination of the absolute configuration of the synthesized enantiomers. This combination of theoretical prediction and experimental validation is a powerful tool for understanding the chiroptical properties of novel chiral molecules like 1-fluoro-1,2-propadiene.

Advanced Applications of 1 Fluoro 1,2 Propadiene in Organic Synthesis and Materials Science

Utilization as Dienophiles and Cycloaddition Precursors in Complex Molecule Synthesis

1-Fluoro-1,2-propadiene serves as a reactive dienophile in cycloaddition reactions, a powerful strategy for the stereocontrolled synthesis of complex cyclic systems. The presence of the electron-withdrawing fluorine atom enhances the reactivity of the allene (B1206475) system, making it a suitable partner for various dienes in Diels-Alder and other cycloaddition reactions. These reactions provide a direct route to fluorinated carbocycles, which are key intermediates in the synthesis of bioactive molecules.

The versatility of fluoroallenes, including 1-fluoro-1,2-propadiene, in cycloadditions enables the construction of intricate molecular frameworks. For instance, they can participate in [4+2] cycloadditions with a variety of dienes to afford fluorinated six-membered rings with high regioselectivity and stereoselectivity. This approach is instrumental in the synthesis of fluorinated analogues of natural products and other complex organic molecules. The resulting cycloadducts can be further elaborated to introduce additional functionality, highlighting the synthetic utility of 1-fluoro-1,2-propadiene as a gateway to diverse chemical space.

Synthesis of Fluorinated Heterocycles and Polycyclic Aromatic Hydrocarbons

The application of 1-fluoro-1,2-propadiene extends to the synthesis of fluorinated heterocycles, a class of compounds with significant applications in pharmaceuticals and agrochemicals. nih.govtaylorfrancis.comresearchgate.net Cycloaddition reactions remain a key synthetic strategy in this context. For example, the reaction of 1-fluoro-1,2-propadiene with 1,3-dipoles can lead to the formation of various five-membered fluorinated heterocycles. nih.gov The electron-withdrawing nature of the fluorine atom influences the regioselectivity of these cycloadditions, providing a handle for controlling the final product structure. nih.gov

Furthermore, 1-fluoro-1,2-propadiene is a valuable precursor for the synthesis of regiospecifically fluorinated polycyclic aromatic hydrocarbons (PAHs). nih.gov A modular approach involves the synthesis of 1,2-diarylfluoroethenes, which can be subsequently converted to the target PAHs via oxidative photocyclization. nih.gov Although the geometry of the fluoroalkene is not critical due to isomerization under reaction conditions, this method provides a straightforward route to complex aromatic systems containing fluorine at a specific position. nih.gov The introduction of fluorine into PAHs can significantly alter their electronic properties and molecular shape, making them interesting candidates for materials science applications. nih.govmdpi.com

| Reaction Type | Reactant | Product Class | Significance |

| [4+2] Cycloaddition | Dienes | Fluorinated Carbocycles | Access to complex cyclic systems |